FGFR2 Inhibition Potency: Ki 23057 vs. Other Multi-Kinase Inhibitors
Ki 23057 demonstrates substantially higher potency against FGFR2 compared to the clinically relevant multi-kinase inhibitor sunitinib, and even the VEGFR2-selective inhibitor Ki8751 . In biochemical kinase assays, Ki 23057 inhibited FGFR2 phosphorylation with an IC₅₀ of 88 nM. In contrast, sunitinib exhibited an IC₅₀ of 852 nM against the same target, representing an approximate 9.7-fold difference in potency [1]. Ki8751, a VEGFR2 inhibitor with some FGFR2 activity, showed an FGFR2 IC₅₀ of 170 nM .
| Evidence Dimension | FGFR2 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 88 nM |
| Comparator Or Baseline | Sunitinib: 852 nM; Ki8751: 170 nM |
| Quantified Difference | Ki 23057 is ~9.7-fold more potent than sunitinib and ~1.9-fold more potent than Ki8751. |
| Conditions | In vitro cell-free kinase assay |
Why This Matters
Superior FGFR2 potency is critical for research in FGFR2-driven malignancies, such as scirrhous gastric cancer, where effective target engagement is essential for inducing anti-proliferative effects.
- [1] Karaman MW, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. Data Table 1. IC₅₀ values of pazopanib, sunitinib, and sorafenib against 61 kinases. Available online: https://preview-www.nature.com/articles/6605366/tables/1. View Source
